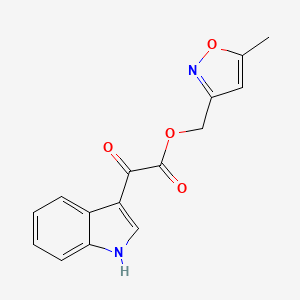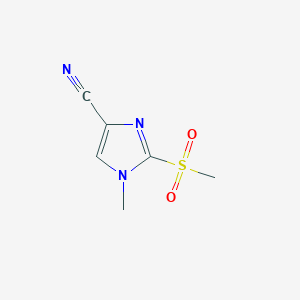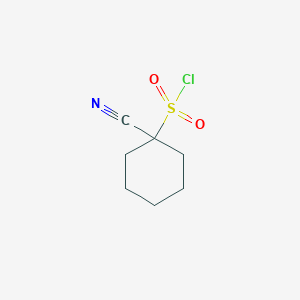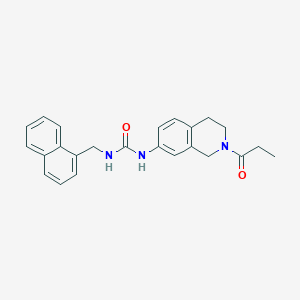![molecular formula C10H11ClN2O3 B2946874 2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide CAS No. 1256633-12-1](/img/structure/B2946874.png)
2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Chloro-N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide” is likely a Schiff base, which are typically formed by the condensation of an amine with a carbonyl compound . They are characterized by a carbon-nitrogen double bond .
Synthesis Analysis
While specific synthesis information for this compound is not available, Schiff bases are generally synthesized through a condensation reaction between an amine and a carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would likely include a carbon-nitrogen double bond, characteristic of Schiff bases . The “2-Chloro-N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]” part of the molecule suggests the presence of a 2-chloro group and a 4-hydroxy-3-methoxyphenyl group .Chemical Reactions Analysis
Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present .Applications De Recherche Scientifique
Antimicrobial Applications
Several studies have synthesized and evaluated derivatives of acetohydrazides, including compounds structurally related to "2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide," for their antimicrobial properties. For instance, Fuloria et al. (2009) conducted synthesis, characterization, and antimicrobial evaluation of novel imines and thiazolidinones derived from acetohydrazides, demonstrating their potential antibacterial and antifungal activities (Fuloria et al., 2009).
Anticancer Activities
Research has also focused on the anticancer potential of acetohydrazide derivatives. Şenkardeş et al. (2021) reported the synthesis of aryloxyacetic acid hydrazide derivatives, including the evaluation of their anticancer activities on various cancer cell lines, indicating promising growth inhibition against gastric, cervical, and breast cancer cells (Şenkardeş et al., 2021).
Structural and Computational Studies
Inkaya et al. (2012) conducted a comprehensive study on the X-ray structure, spectroscopic characterization, and density functional theory (DFT) studies of N'-[(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, providing insights into the structural and electronic properties of such compounds (Inkaya et al., 2012).
Optical and Electronic Properties
Investigations into the nonlinear optical properties of acetohydrazide derivatives have revealed potential applications in optical device technologies. Naseema et al. (2010) synthesized hydrazones and analyzed their third-order nonlinear optical properties, suggesting their applicability in optical limiters and switches (Naseema et al., 2010).
Mécanisme D'action
Orientations Futures
The study and application of Schiff bases, including potentially “2-Chloro-N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide”, is a field of ongoing research. They have been studied for their potential applications in various fields, including medicinal chemistry, analytical chemistry, and material science .
Propriétés
IUPAC Name |
2-chloro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-9-4-7(2-3-8(9)14)6-12-13-10(15)5-11/h2-4,6,14H,5H2,1H3,(H,13,15)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZVTIOFRUHYGD-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946791.png)





![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2946799.png)

![N-(3,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2946807.png)
![5-{(E)-3-[4-({[amino(imino)methyl]amino}sulfonyl)anilino]-2-propenoyl}-2-(4-chlorophenyl)-1,3-thiazole](/img/structure/B2946808.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2946811.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B2946813.png)
